D-hamamelose 2(1)-(dihydrogen phosphate)
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Overview
Description
D-hamamelose 2(1)-(dihydrogen phosphate) is the 2(1)-phospho derivative of D-hamamelose. It derives from a D-hamamelose. It is a conjugate acid of a D-hamamelose 2(1)-phosphate(2-).
Scientific Research Applications
Catabolism and Metabolic Pathways
D-hamamelose, a common sugar in green land plants, undergoes catabolism by specific microorganisms, leading to various end-products under aerobic and anaerobic conditions. Studies have elucidated the biochemical route of hamamelose catabolism, proposing a sequence involving hamamelose 21-phosphate, fructose 1-phosphate, and other intermediates, suggesting similarities to glycolysis but with distinct steps in the rearrangement of the carbon skeleton and phosphorylation processes (Thanbichler & Beck, 1974).
Role in Photosynthesis and Plant Metabolism
D-hamamelose and its phosphate derivatives play significant roles in plant metabolism, particularly in photosynthesis. For instance, d-hamamelose 2(1)-phosphate has been identified as identical to 2-carboxyarabinitol-1-phosphate, a known inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, indicating its involvement in regulating photosynthetic processes in plants (Beck et al., 1989). Moreover, the conversion of D-hamamelose into 2-carboxy-D-arabinitol and its phosphate in leaves suggests a complex biosynthetic pathway that includes hamamelose as a key intermediate (Andralojc et al., 1996).
Enzymatic Functions and Novel Pathways
Recent discoveries have highlighted the role of a RuBisCO-like protein that functions as an oxygenase in a novel D-hamamelose pathway, showcasing the diversity of enzymatic functions and metabolic pathways associated with D-hamamelose in microbial and plant systems (Kim et al., 2018).
Properties
Molecular Formula |
C6H13O9P |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4R)-2-formyl-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-4(9)5(10)6(11,2-8)3-15-16(12,13)14/h2,4-5,7,9-11H,1,3H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 |
InChI Key |
RIOZVCDMYGAYCJ-HSUXUTPPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C=O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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